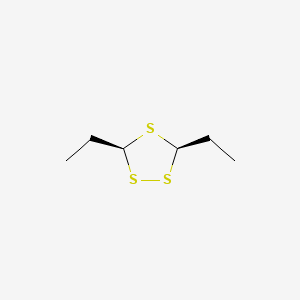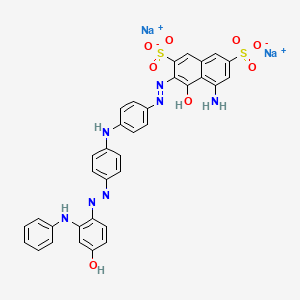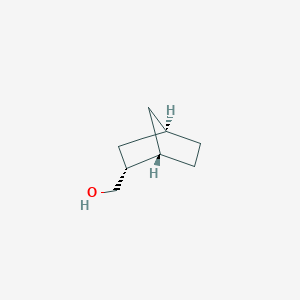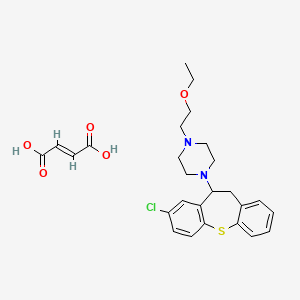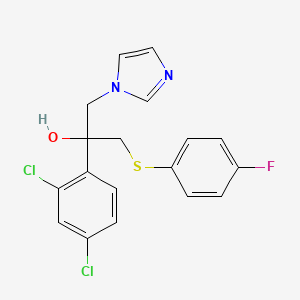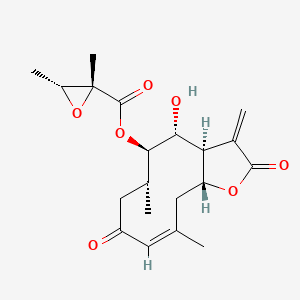
Vicolide D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vicolide D is a sesquiterpenoid lactone isolated from the plant Vicoa indica. It is one of the four Vicolides (A, B, C, and D) identified from this plant. This compound, along with Vicolide B, has been reported to exhibit anti-fertility activity .
Vorbereitungsmethoden
Vicolide D is typically isolated from the plant Vicoa indica. The isolation process involves extraction and purification techniques. The plant material is first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to separate and purify this compound .
Analyse Chemischer Reaktionen
Vicolide D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Vicolide D is used as a model compound in studies of sesquiterpenoid lactones.
Biology: It has been investigated for its anti-fertility activity and potential effects on reproductive health.
Medicine: Research has explored its potential therapeutic applications, particularly in the context of its anti-fertility properties.
Industry: This compound may have applications in the development of natural product-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of Vicolide D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in reproductive processes. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Vicolide D is part of a group of sesquiterpenoid lactones that includes Vicolides A, B, and C. While Vicolide B and D exhibit anti-fertility activity, Vicolides A and C do not. This difference in biological activity highlights the unique properties of this compound compared to its analogs .
Eigenschaften
CAS-Nummer |
103425-22-5 |
|---|---|
Molekularformel |
C20H26O7 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C20H26O7/c1-9-6-13(21)8-10(2)17(26-19(24)20(5)12(4)27-20)16(22)15-11(3)18(23)25-14(15)7-9/h6,10,12,14-17,22H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12-,14-,15+,16-,17-,20-/m1/s1 |
InChI-Schlüssel |
LMCSPYCFRTWDOG-HAZRYHAPSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)/C=C(\C[C@@H]2[C@@H]([C@H]([C@@H]1OC(=O)[C@]3([C@H](O3)C)C)O)C(=C)C(=O)O2)/C |
Kanonische SMILES |
CC1CC(=O)C=C(CC2C(C(C1OC(=O)C3(C(O3)C)C)O)C(=C)C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


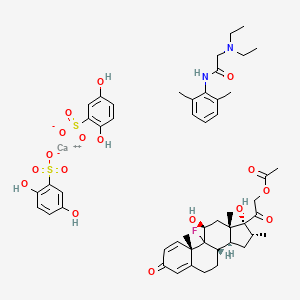
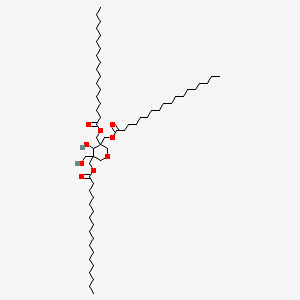

![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
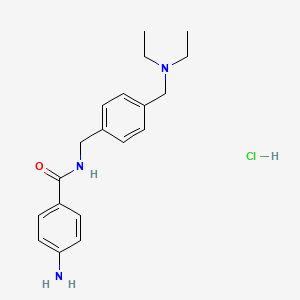
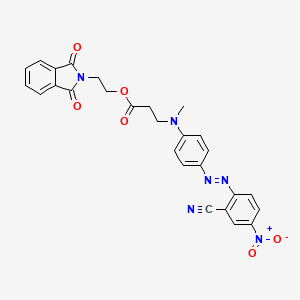
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
